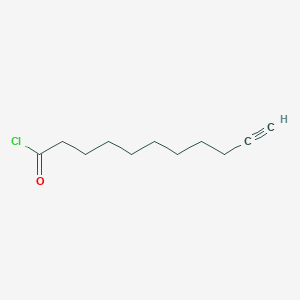

Undec-10-ynoyl chloride

Description

Significance in Organic Synthesis and Functional Material Design

The reactivity of the acyl chloride group makes undec-10-enoyl chloride an excellent acylating agent. sigmaaldrich.com It is frequently employed in the synthesis of esters and amides, which are crucial components in various industries. chemimpex.com For instance, it is used to create esters for fragrances and flavorings. smolecule.com

In the realm of functional material design, undec-10-enoyl chloride serves as a valuable monomer for the production of polyesters and other polymers. smolecule.com Its ability to introduce a terminal double bond into a polymer backbone allows for subsequent modifications, such as cross-linking or grafting, to tailor the material's properties. This has led to its use in developing new materials for coatings and adhesives with enhanced performance characteristics. chemimpex.com

One notable application is in the surface modification of materials. For example, it has been used to graft onto the surface of fish leather, creating a hydrophobic coating through an esterification reaction. bohrium.com This initial modification then allows for further functionalization, such as the attachment of other molecules to the terminal double bond, to impart additional properties like oil repellency. bohrium.com

Research Trajectories and Interdisciplinary Relevance in Modern Chemistry

The unique properties of undec-10-enoyl chloride have spurred its application in a variety of research areas, highlighting its interdisciplinary relevance.

Bioconjugation: The compound is utilized in bioconjugation techniques to modify proteins and other biomolecules. smolecule.com This allows for the attachment of these biomolecules to surfaces or other molecules, which is crucial for the development of advanced diagnostic and therapeutic agents. chemimpex.com

Pharmaceutical Development: In the pharmaceutical industry, undec-10-enoyl chloride is used in the synthesis of complex drug molecules that require specific functional groups for their biological activity. chemimpex.com It has also been shown to enhance the efficiency of certain chemical reactions used in the synthesis of pharmaceuticals. biosynth.com

Materials Science: Researchers in materials science are exploring the use of undec-10-enoyl chloride to create novel materials with tailored properties. For instance, it has been used in the synthesis of cellulose (B213188) ω-carboxyalkanoates and in the modification of hyperbranched poly(glycidol). sigmaaldrich.comsigmaaldrich.com The ability to control surface properties, such as superhydrophobicity, by using undec-10-enoyl chloride in coatings is an active area of investigation.

Polymer Chemistry: The compound is a key player in polymerization processes, contributing to the development of new polymers. chemimpex.com Its role as a monomer and a modifying agent allows for the creation of polymers with specific functionalities for a range of applications.

Table 1: Chemical Properties of Undec-10-enoyl chloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉ClO |

| Molecular Weight | 202.72 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 92 - 94 °C / 1 mmHg chemimpex.com |

| Density | 0.944 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.454 (lit.) sigmaaldrich.com |

| Flash Point | 93 °C avantorsciences.com |

Table 2: Key Research Applications of Undec-10-enoyl chloride

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Synthesis of esters for fragrances and flavorings | smolecule.com |

| Polymer Chemistry | Monomer for polyesters and other polymers | smolecule.com |

| Bioconjugation | Modification of proteins and biomolecules | smolecule.comchemimpex.com |

| Materials Science | Surface modification for hydrophobicity | bohrium.com |

| Pharmaceutical Development | Synthesis of pharmaceutical compounds | chemimpex.combiosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undec-10-ynoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDNIPKFDFGOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Undec 10 Enoyl Chloride

Conventional Synthetic Routes and Optimization

Conventional methods for the synthesis of undec-10-enoyl chloride predominantly involve the use of common chlorinating agents to transform the carboxylic acid group of undec-10-enoic acid into the corresponding acyl chloride.

Transformation from Undecenoic Acid via Chlorination Agents

The most widely employed laboratory-scale and industrial synthesis of undec-10-enoyl chloride involves the direct reaction of undec-10-enoic acid with a variety of chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are among the most common reagents for this transformation due to their reactivity and the formation of gaseous byproducts that are easily removed from the reaction mixture.

Thionyl Chloride: The reaction with thionyl chloride is a well-established and frequently used method. It proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, and can be catalyzed by N,N-dimethylformamide (DMF). Optimization of this reaction often involves adjusting the stoichiometry of the reagents, reaction temperature, and the use of a catalyst to enhance the reaction rate and minimize side reactions.

Oxalyl Chloride: Oxalyl chloride is another effective reagent for this conversion and is often preferred for its milder reaction conditions. The mechanism involves the formation of a reactive Vilsmeier reagent intermediate when a catalytic amount of DMF is used. This intermediate then activates the carboxylic acid for subsequent chlorination. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which simplifies the purification of the desired undec-10-enoyl chloride.

Below is a data table summarizing typical reaction conditions and yields for the synthesis of undec-10-enoyl chloride from undec-10-enoic acid using common chlorinating agents.

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Dichloromethane | Room Temperature to 40 | 1 - 4 | >95 |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane | 0 to Room Temperature | 1 - 3 | >97 |

| Phosphorus Pentachloride (PCl₅) | None | Neat or inert solvent | Room Temperature | 1 - 2 | ~90 |

| Phosphorus Trichloride (PCl₃) | None | Neat or inert solvent | Reflux | 2 - 4 | ~85 |

Direct Chlorination of Undecenoic Acid Derivatives

An alternative approach to the synthesis of undec-10-enoyl chloride involves the direct chlorination of undecenoic acid derivatives, such as esters. For instance, methyl undec-10-enoate (B1210307) can be converted to the corresponding acyl chloride. This method, however, is less common as it often requires harsher conditions and may not offer significant advantages over the direct chlorination of the free carboxylic acid in terms of yield or purity for this specific compound. The reaction typically requires a strong chlorinating agent and may proceed via a different mechanistic pathway compared to the carboxylic acid route.

Synthetic Pathways Involving Alcohols and Activating Reagents

While less conventional for the synthesis of undec-10-enoyl chloride, it is theoretically possible to synthesize acyl chlorides from their corresponding alcohols. In this case, 10-undecen-1-ol (B85765) would be the starting material. This transformation can be achieved using a variety of reagents that activate the alcohol for nucleophilic substitution by a chloride ion. One such method is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the halide ion. However, for the synthesis of undec-10-enoyl chloride, this route is circuitous as it would require the subsequent oxidation of the resulting alkyl chloride to the acyl chloride, making it a less efficient pathway compared to the direct chlorination of undec-10-enoic acid.

Advanced Synthetic Strategies and Catalytic Approaches

To address some of the limitations of conventional methods, such as the use of stoichiometric and often hazardous reagents, advanced synthetic strategies and catalytic approaches are being explored for the synthesis of acyl chlorides.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. In the context of undec-10-enoyl chloride synthesis, a flow process would involve continuously pumping a solution of undec-10-enoic acid and a chlorinating agent through a heated reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized reaction conditions and minimized byproduct formation. The use of immobilized catalysts or reagents in packed-bed reactors within a flow system can further enhance the efficiency and sustainability of the process.

Vilsmeier Reagent: The Vilsmeier reagent, typically generated in situ from DMF and a chlorinating agent like oxalyl chloride or phosphorus oxychloride, can be employed as a catalytic activating agent for the conversion of carboxylic acids to acyl chlorides. The catalytic cycle involves the formation of a reactive intermediate from the carboxylic acid and the Vilsmeier reagent, which is then chlorinated to yield the acyl chloride and regenerate the Vilsmeier reagent. This catalytic approach reduces the amount of chlorinating agent required and can lead to milder reaction conditions.

Brønsted Acid Catalysis: Recent research has shown that Brønsted acids can catalyze the chlorination of carboxylic acids with thionyl chloride. This approach can accelerate the reaction rate and allow for lower reaction temperatures, potentially reducing the formation of impurities. The mechanism is believed to involve the protonation of the thionyl chloride, making it a more potent electrophile for the activation of the carboxylic acid.

The following table provides a comparative overview of these advanced synthetic strategies.

| Advanced Strategy | Key Features | Potential Advantages | Challenges |

|---|---|---|---|

| Flow Chemistry | Continuous processing, precise control of parameters | Improved safety, higher yields, better scalability | Initial setup cost, potential for clogging |

| Vilsmeier Reagent (Catalytic) | In situ generation of a catalytic activating species | Reduced reagent stoichiometry, milder conditions | Requires careful control of reaction conditions |

| Brønsted Acid Catalysis | Use of a proton source to activate the chlorinating agent | Increased reaction rates, lower temperatures | Catalyst compatibility and recovery |

Chemical Reactivity and Mechanistic Investigations of Undec 10 Enoyl Chloride

Nucleophilic Acyl Substitution Pathways

The acyl chloride moiety in undec-10-enoyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom polarizes the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthesis of various carboxylic acid derivatives, including esters, amides, and thioesters.

Esterification Reaction Dynamics and Yield Optimization

The reaction of undec-10-enoyl chloride with alcohols proceeds rapidly to form undec-10-enoate (B1210307) esters. This transformation is a classic example of nucleophilic acyl substitution, where the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of a chloride ion results in the formation of the ester and hydrogen chloride.

The general mechanism involves a two-step addition-elimination pathway. The alcohol adds to the carbonyl group to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and reforming the carbonyl double bond. To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic base, such as pyridine or triethylamine, is typically added.

Yield optimization is dependent on several factors, including the nature of the alcohol, reaction temperature, and the choice of base. Primary alcohols react readily, while sterically hindered secondary and tertiary alcohols may require more forcing conditions or longer reaction times.

| Alcohol | Reaction Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Methanol | Pyridine, CH₂Cl₂, 0 °C to RT | Methyl undec-10-enoate | >95% |

| Isopropanol | Triethylamine, THF, RT, 4h | Isopropyl undec-10-enoate | 85-90% |

| Phenol | Pyridine, Toluene, 60 °C, 2h | Phenyl undec-10-enoate | ~90% |

| Allyl Alcohol | Triethylamine, CH₂Cl₂, 0 °C to RT | Allyl undec-10-enoate | >95% |

Amidation Reactions for Novel Building Blocks

Undec-10-enoyl chloride reacts readily with primary and secondary amines to produce N-substituted undec-10-enamides. This reaction is highly efficient and is a cornerstone for the synthesis of novel building blocks for polymers and bioactive molecules. chemimpex.com The mechanism is analogous to esterification, involving nucleophilic attack by the amine's nitrogen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. nih.gov

A key difference from esterification is that two equivalents of the amine are often required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium salt. nih.gov Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary non-nucleophilic base like pyridine.

The resulting undec-10-enamides are valuable bifunctional monomers. The terminal alkene can be used for polymerization or other modifications, while the amide linkage provides structural rigidity and hydrogen bonding capabilities. This has been exploited in the synthesis of specialty polymers and for bioconjugation applications. chemimpex.com

| Amine | Reaction Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Ammonia (aq.) | CH₂Cl₂, 0 °C | Undec-10-enamide | High |

| Aniline | Pyridine, THF, 0 °C to RT | N-Phenylundec-10-enamide | 92% |

| Piperidine | 2.2 eq. Piperidine, CH₂Cl₂, RT | (Piperidin-1-yl)(undec-10-en-1-yl)methanone | 89% |

| Allylamine | Triethylamine, CH₂Cl₂, 0 °C to RT | N-Allylundec-10-enamide | >95% |

Thiol Ester Formation and Reaction Kinetics

The synthesis of thioesters from undec-10-enoyl chloride and thiols provides another avenue for creating functional molecules. Thioesters are important intermediates in organic synthesis and are found in various biological systems. The reaction proceeds via nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon.

While the reaction can proceed directly, it is often slower than the corresponding reactions with alcohols or amines. Lewis acid catalysts can be employed to accelerate the reaction by activating the acyl chloride carbonyl group, making it more electrophilic. The kinetics of the reaction are typically second-order, being first-order in both the acyl chloride and the thiol. The rate is influenced by the nucleophilicity of the thiol and the polarity of the solvent. Electron-donating groups on the thiol can increase the reaction rate, while sterically hindered thiols react more slowly.

Olefin Metathesis Reactions

The terminal double bond in undec-10-enoyl chloride and its derivatives is a versatile functional group that can participate in olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes such as Grubbs or Hoveyda-Grubbs catalysts, allows for the construction of complex cyclic and acyclic architectures. nih.gov

Ring-Closing Metathesis for Cyclic Architectures

While undec-10-enoyl chloride itself cannot undergo ring-closing metathesis (RCM), its derivatives, which contain a second olefin, are excellent substrates for macrocyclization. For instance, an ester formed between undec-10-enoyl chloride and an unsaturated alcohol (e.g., allyl or homoallyl alcohol) creates a diene precursor suitable for RCM.

The reaction involves the intramolecular metathesis of the two terminal alkenes, leading to the formation of a macrocyclic lactone and the release of volatile ethylene, which drives the reaction to completion. nih.gov The success of the macrocyclization is highly dependent on reaction conditions, particularly concentration. High-dilution conditions (typically ~1 mM) are necessary to favor the intramolecular RCM pathway over competing intermolecular polymerization. nih.gov The choice of catalyst is also crucial, with second-generation Grubbs and Hoveyda-Grubbs catalysts showing high efficacy and functional group tolerance. nih.govnih.gov

| RCM Precursor (Ester of Undec-10-enoic Acid) | Catalyst (mol%) | Ring Size | Product | Yield (%) |

|---|---|---|---|---|

| Homoallyl undec-10-enoate | Grubbs II (5%) | 13 | (Z/E)-Oxacyclotridec-10-en-2-one | 90% |

| But-3-enyl undec-10-enoate | Grubbs II (5%) | 14 | (Z/E)-Oxacyclotetradec-10-en-2-one | 92% |

| Pent-4-enyl undec-10-enoate | Grubbs II (5%) | 15 | (Z/E)-Oxacyclopentadec-10-en-2-one | 90% |

| Non-8-enyl undec-10-enoate | Grubbs II (5%) | 19 | (Z/E)-Oxacyclononadec-10-en-2-one | 94% |

Cross-Metathesis with Diverse Olefinic Partners

Cross-metathesis (CM) is an intermolecular reaction that allows for the coupling of the terminal alkene of an undec-10-enoate derivative with another olefinic partner. organic-chemistry.org This methodology provides a modular approach to introduce new functional groups at the end of the aliphatic chain. A notable application involves the functionalization of cellulose (B213188) esters. Cellulose acetate can be acylated with undec-10-enoyl chloride to install a terminal olefin "handle". This modified polymer can then undergo CM with a variety of functionalized alkenes. rsc.org

For example, the cross-metathesis of cellulose acetate undec-10-enoate with acrylic acid, catalyzed by a Hoveyda-Grubbs second-generation catalyst, results in the formation of cellulose ω-carboxyalkanoates. rsc.org This reaction demonstrates the high functional group tolerance of modern metathesis catalysts, which can operate in the presence of ester and carboxylic acid functionalities. The choice of CM partner dictates the resulting functionality, enabling the synthesis of a wide array of derivatives from a common intermediate.

| CM Partner | Catalyst | Reaction Conditions | Functional Group Introduced | Conversion (%) |

|---|---|---|---|---|

| Acrylic Acid | Hoveyda-Grubbs 2nd Gen. | 40 °C, 1h | Carboxylic Acid | Full |

| Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. | 40 °C, 1h | Methyl Ester | Full |

| 2-Hydroxyethyl Acrylate | Hoveyda-Grubbs 2nd Gen. | 40 °C, 1h | Hydroxyethyl Ester | Full |

| Allyl Alcohol | Hoveyda-Grubbs 2nd Gen. | 40 °C, 1h | Primary Alcohol | ~60% |

Catalyst Selection and Performance in Cross-Metathesis

Cross-metathesis (CM) is a powerful catalytic tool for the formation of new carbon-carbon double bonds. uwindsor.ca The selection of an appropriate catalyst is crucial for achieving high efficiency and selectivity in the cross-metathesis of terminal alkenes like undec-10-enoyl chloride. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely employed due to their high tolerance to various functional groups and stability. organic-chemistry.orglibretexts.org

The performance of these catalysts in the cross-metathesis of terminal alkenes is influenced by factors such as the steric and electronic properties of the ligands on the ruthenium center. For instance, second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity compared to the first-generation catalysts. uwindsor.ca Hoveyda-Grubbs catalysts, characterized by a chelating isopropoxybenzylidene ligand, offer enhanced stability and are often preferred for reactions requiring higher temperatures or longer reaction times. rsc.org

The choice between different generations and types of catalysts can significantly impact the outcome of the reaction. For example, in reactions involving sterically hindered olefins, catalysts with less bulky NHC ligands may show increased efficiency. nih.gov Furthermore, the electronic nature of the ligands can be tuned to modulate the catalyst's activity; electron-withdrawing groups on the benzylidene ligand of Hoveyda-Grubbs catalysts can enhance their reactivity. rsc.org The general reactivity of olefins in cross-metathesis can be ranked based on their propensity to undergo homodimerization, which influences the selectivity of the cross-metathesis reaction. nih.gov

| Catalyst Type | Key Features | Typical Applications in Cross-Metathesis of Terminal Alkenes |

|---|---|---|

| Grubbs First-Generation | Phosphine ligands | General purpose, good functional group tolerance. |

| Grubbs Second-Generation | N-Heterocyclic Carbene (NHC) ligand | Higher activity and broader substrate scope than first-generation. |

| Hoveyda-Grubbs Catalysts | Chelating isopropoxybenzylidene ligand | High stability, suitable for challenging substrates and elevated temperatures. |

| Nitro-Grela Catalysts | Electron-withdrawing groups on the benzylidene ligand | Enhanced catalytic activity. |

Stereochemical Control in Metathesis Products

Controlling the stereochemistry of the newly formed double bond is a significant challenge in olefin metathesis. The E/Z selectivity of cross-metathesis reactions is influenced by the catalyst structure, the nature of the substrates, and the reaction conditions. nih.gov While many standard ruthenium catalysts tend to favor the formation of the more thermodynamically stable E-isomer, significant efforts have been directed towards the development of catalysts that provide high Z-selectivity. mdpi.com

The stereochemical outcome is often determined by the relative energies of the possible metallacyclobutane intermediates in the catalytic cycle. For ruthenium-based catalysts, the geometry of the NHC ligand and the nature of the other ligands on the metal center play a crucial role in dictating the stereoselectivity. For instance, catalysts with specific cyclometalated scaffolds have been shown to exhibit high Z-selectivity in the homodimerization of terminal olefins. mdpi.com In the context of undec-10-enoyl chloride, achieving high stereoselectivity would require careful selection of a catalyst that can effectively differentiate between the possible transition states leading to the E and Z products. The development of stereoretentive olefin metathesis methods has also provided a pathway to control the geometry of the product olefin. organic-chemistry.org

Click Chemistry Functionalization Strategies

The terminal alkene of undec-10-enoyl chloride is amenable to functionalization using "click" chemistry, a set of powerful, reliable, and selective reactions. mdpi.com

The thiol-ene reaction, the addition of a thiol to an alkene, is a prominent example of a click reaction that can be initiated by either radicals or a base/nucleophile. acs.org The radical-mediated thiol-ene reaction is particularly useful for the functionalization of terminal alkenes like undec-10-enoyl chloride. wikipedia.org This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator, and results in the anti-Markovnikov addition of the thiol to the alkene, forming a thioether. wikipedia.orgmdpi.com

The reaction is characterized by high yields, stereoselectivity, and a rapid reaction rate. mdpi.com It is also insensitive to moisture and oxygen, making it a robust method for surface modification and the synthesis of complex molecules. mdpi.com The thiol-ene reaction has been successfully employed for the late-stage modification of long-chain polyurethane dendrimers containing terminal alkenes. mdpi.com The kinetics of the thiol-ene reaction are influenced by the structure of the alkene, with electron-rich alkenes generally showing higher reactivity. acs.org

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The principles of bioorthogonal click chemistry, while often associated with the azide-alkyne cycloaddition, provide a conceptual framework for the selective functionalization of molecules like undec-10-enoyl chloride in complex environments.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction that unites an azide and a terminal alkyne to form a 1,2,3-triazole. blogspot.comwikipedia.org This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole. acs.orgwikipedia.org For applications in living systems where the toxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) has been developed, which does not require a metal catalyst. nih.gov

While undec-10-enoyl chloride does not possess an alkyne for direct participation in these reactions, its terminal alkene could potentially be chemically transformed into an alkyne. More broadly, the concept of using highly efficient and orthogonal reactions to introduce new functionality is directly applicable. For instance, the thiol-ene reaction discussed previously can be considered a bioorthogonal reaction under certain conditions.

Other Electrophilic and Radical Reaction Pathways

Beyond metathesis and click chemistry, the dual functionality of undec-10-enoyl chloride allows for a range of other electrophilic and radical-mediated transformations. The acyl chloride is a reactive electrophile, while the terminal alkene can participate in various radical addition reactions.

The free-radical addition of various reagents to the terminal double bond of undec-10-enoyl chloride would be expected to proceed with anti-Markovnikov selectivity. libretexts.org This provides a complementary method to electrophilic additions for the functionalization of the terminal carbon atom.

Furthermore, the generation of acyl radicals from acyl chlorides can lead to subsequent reactions with alkenes. nih.gov Visible-light photoredox catalysis has emerged as a mild and efficient method for generating acyl radicals from various precursors, including acyl chlorides. nih.gov These acyl radicals can then add to alkenes, leading to the formation of new carbon-carbon bonds and the synthesis of ketones. researchgate.net This approach allows for the direct carboacylation of alkenes under redox-neutral conditions. researchgate.netrsc.org

Applications of Undec 10 Enoyl Chloride in Polymer Science and Advanced Materials Engineering

Surface Modification and Coating Technologies

Covalent Grafting Strategies for Enhanced Surface Functionality

Undec-10-enoyl chloride serves as a highly effective reagent for covalent grafting, a process that chemically bonds molecules onto a substrate to modify its surface properties. Its utility stems from its bifunctional structure: a reactive acyl chloride group at one end and a terminal double bond at the other. The acyl chloride group is particularly reactive towards nucleophiles like hydroxyl (-OH) and amine (-NH2) groups present on the surface of various polymers.

This reactivity allows for the straightforward grafting of long C11 aliphatic chains onto polymer backbones. For instance, undec-10-enoyl chloride is employed as an acylating agent for natural polymers like cellulose (B213188). In this reaction, the acyl chloride readily forms ester bonds with the abundant hydroxyl groups on the cellulose structure. Such modifications are typically conducted under heterogeneous conditions in polar aprotic solvents. The extent of this surface modification, known as the degree of substitution (DS), can be precisely controlled by adjusting reaction parameters such as temperature, time, and the ratio of reactants. By anchoring these long hydrocarbon chains, the functionality of the polymer surface can be fundamentally altered, transforming it from hydrophilic to hydrophobic and enabling a range of advanced applications.

Development of Superhydrophobic Surfaces

A significant application of the covalent grafting of undec-10-enoyl chloride is the creation of superhydrophobic surfaces, which are defined by a water contact angle (WCA) exceeding 150°. These surfaces have immense potential in self-cleaning, anti-icing, and water-repellent textiles. The principle involves leveraging the long, nonpolar undecenoyl chain to impart extreme water repellency to an otherwise hydrophilic material.

Cellulose is a prime substrate for this modification. By reacting cellulose with undec-10-enoyl chloride, a surface of α-cellulose 10-undecenoyl ester (CUE) is formed. The degree of substitution (DS) of the undecenoyl groups is the critical factor in controlling the surface's final properties. A higher DS value corresponds to a greater density of hydrophobic aliphatic chains on the cellulose surface, which in turn leads to increased water repellency. Research has shown that by carefully managing the reaction conditions to maximize the DS, it is possible to create cellulose-based coatings that exhibit superhydrophobicity. This approach provides a pathway to producing highly water-repellent materials from abundant, renewable resources without resorting to fluorinated chemicals. elsevierpure.com

Table 1: Effect of Undec-10-enoyl Chloride Grafting on Surface Properties

| Substrate | Modifying Agent | Grafted Functional Group | Degree of Substitution (DS) | Resulting Surface Property | Potential WCA |

|---|

Design of Recyclable and Bio-based Polymeric Materials

The push for a sustainable, circular economy has intensified research into polymers derived from renewable resources that are designed for recyclability. Undec-10-enoyl chloride is a key building block in this endeavor due to its bio-based origins. It is derived from 10-undecenoic acid (more commonly known as undecylenic acid), which is produced by the pyrolysis of castor oil. nih.gov Castor oil is a non-edible, renewable feedstock, making undec-10-enoyl chloride a sustainable chemical intermediate. nih.govarkema.com

While the use of undec-10-enoyl chloride does not inherently make a polymer recyclable, its role in creating novel bio-based materials is a critical step toward designing for sustainability. The development of new polymer chemistries using building blocks from biomass opens pathways to materials that can be chemically recycled. azom.comscitechdaily.com Unlike traditional mechanical recycling, which often degrades polymer quality, chemical recycling aims to break down polymers into their constituent monomers, which can then be re-polymerized to create virgin-quality material in a closed-loop system. azom.comscitechdaily.com By providing access to new, bio-based polymer structures, undec-10-enoyl chloride contributes to the foundational research needed to develop the next generation of high-performance, sustainable, and truly recyclable materials. lcpo.fr

Analytical and Spectroscopic Characterization of Undec 10 Enoyl Chloride Derivatives

Chromatographic and Thermal Analysis

Chromatographic and thermal analysis methods are fundamental in characterizing the bulk properties of polymers derived from undec-10-enoyl chloride. These techniques provide critical information on molecular weight, polydispersity, and thermal stability, which are essential for predicting material performance.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. researchgate.netsepscience.com The principle of GPC involves the separation of polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, which can permeate more into the pores of the stationary phase. For polyolefin-type materials, which are often soluble only at elevated temperatures, High-Temperature GPC (HT-GPC) is the standard method. intertek.com

The analysis of polymers synthesized from undec-10-enoyl chloride would typically involve dissolving the polymer in a suitable solvent, such as 1,2,4-trichlorobenzene, at a high temperature (e.g., 150°C) and pumping it through a column packed with a porous gel. lcms.cz A detector, commonly a differential refractive index (DRI) detector, measures the concentration of the polymer as it elutes.

From the resulting chromatogram, several key parameters are calculated by calibrating with standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate):

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain, giving more significance to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains are of the same length, while higher values indicate a broader distribution. lcms.cz

The molecular weight distribution is a critical factor influencing the mechanical and physical properties of the resulting polymer, such as its strength, toughness, and viscosity. lcms.cz

Table 1: Representative GPC Data for a Polymer Derived from an Undec-10-enoyl Chloride Derivative This table presents hypothetical data typical for a comb-like polymer analyzed by HT-GPC.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Time (min) |

| Polymer A | 45,000 | 98,000 | 2.18 | 15.2 |

| Polymer B | 52,000 | 115,000 | 2.21 | 14.8 |

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions

Thermal analysis techniques are essential for evaluating the stability and phase behavior of polymeric materials under controlled temperature changes. mt.com

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. azom.comyoutube.com This analysis provides information about the thermal stability and decomposition profile of the polymer. For a polymer derived from undec-10-enoyl chloride, a TGA scan would show the onset temperature of degradation (Tonset) and the temperature of maximum decomposition rate (Tmax). This data is crucial for determining the upper service temperature of the material. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. azom.com DSC is used to identify key thermal transitions in polymers:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, an exothermic process.

Melting Temperature (Tm): The temperature at which a crystalline polymer melts, an endothermic process.

These transitions are directly related to the polymer's structure, including the length and packing of the undecenyl side chains, and dictate its processing conditions and end-use applications. nih.govuni-ulm.de

Table 2: Typical Thermal Properties of a Long-Chain Comb-Like Polymer Determined by TGA and DSC This table presents hypothetical data for a polymer with long aliphatic side chains.

| Thermal Property | Value | Technique |

| Onset Decomposition Temp. (Tonset) | 350 °C | TGA |

| Max. Decomposition Temp. (Tmax) | 385 °C | TGA |

| Glass Transition Temp. (Tg) | -15 °C | DSC |

| Melting Temp. (Tm) | 110 °C | DSC |

Surface and Morphological Characterization

When undec-10-enoyl chloride is used to modify a surface, a different set of characterization techniques is required to analyze the resulting thin film or self-assembled monolayer. These methods probe the elemental composition, topography, and wettability of the modified surface.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a surface. mdpi.com It works by irradiating the surface with X-rays and analyzing the kinetic energy of the photoelectrons that are emitted.

For a substrate (e.g., silicon, gold) modified with undec-10-enoyl chloride derivatives, XPS can confirm the successful attachment of the organic layer. mdpi.comthermofisher.com A survey scan would detect the presence of carbon and oxygen from the undecenoyl chain, in addition to the elements of the underlying substrate. High-resolution scans of specific elements, such as the C 1s and O 1s regions, can provide information about the chemical environment, confirming the presence of C-C, C-H, and C=O bonds. mdpi.com Angle-resolved XPS (ARXPS) can further provide a non-destructive depth profile of the elemental composition, confirming the layered structure of the modified surface. selectscience.net

Table 3: Representative XPS Elemental Surface Composition Before and After Modification This table shows hypothetical atomic percentage data for a silicon wafer surface before and after reaction with an undec-10-enoyl chloride derivative.

| Element | Atomic % (Unmodified Si Wafer) | Atomic % (Modified Si Wafer) |

| Si 2p | 45.5 | 25.1 |

| O 1s | 53.1 | 30.2 |

| C 1s | 1.4 | 44.7 |

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a technique used to generate high-resolution images of a sample's surface topography. libretexts.org An electron beam is scanned across the surface, and detectors collect the secondary electrons or backscattered electrons emitted from the sample to form an image. azom.com

When undec-10-enoyl chloride derivatives are used to create a polymer coating or modify a surface, SEM can be used to visualize the morphology of the resulting layer. pressbooks.pubdtu.dk It can reveal information about the uniformity and continuity of the coating, and identify the presence of any defects, aggregates, or specific surface patterns. researchgate.net For polymeric materials, SEM can also be used to study fracture surfaces, providing insight into the material's failure mechanisms. azom.com Since polymers are typically non-conductive, a thin conductive coating (e.g., gold or carbon) is often applied before imaging to prevent surface charging. libretexts.org

Water Contact Angle (WCA) measurement is a simple yet powerful method for quantifying the wettability of a surface. It involves placing a droplet of water on the surface and measuring the angle formed at the three-phase (solid-liquid-vapor) interface. acs.org A high contact angle (>90°) indicates a hydrophobic (water-repellent) surface, while a low contact angle (<90°) signifies a hydrophilic (water-attracting) surface.

The reaction of undec-10-enoyl chloride with a surface hydroxyl group results in the covalent attachment of a long C11 alkyl chain. This modification is expected to significantly increase the surface's hydrophobicity due to the non-polar nature of the hydrocarbon chain. researchgate.netmdpi.com WCA measurements are therefore a direct method to confirm the successful modification of a surface and to quantify the change in its surface energy. researchgate.net

Table 4: Water Contact Angle Measurements on a Glass Surface Before and After Modification This table presents typical WCA data demonstrating a change in surface properties.

| Surface | Water Contact Angle (°) | Surface Property |

| Unmodified Glass Slide | 35° ± 3° | Hydrophilic |

| Modified Glass Slide | 105° ± 4° | Hydrophobic |

Future Research Directions and Emerging Applications

Sustainable Synthesis and Green Chemistry Approaches

The future synthesis of Undec-10-ynoyl chloride and its derivatives will increasingly be guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. yale.eduwikipedia.orgepa.gov Current production methods often rely on converting undec-10-ynoic acid with reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. Future research will likely focus on developing cleaner, more efficient synthetic routes.

Key research targets include:

Catalytic Amide/Ester Formation: Replacing stoichiometric activating agents with catalytic methods for the conversion of the carboxylic acid precursor to the acyl chloride or directly to esters and amides would significantly improve the atom economy. acs.org

Bio-based Feedstocks: Investigating pathways to source the undecanoyl backbone from renewable biomass would reduce the reliance on petrochemicals. Biocatalytic processes, using enzymes for specific transformations, could offer a highly selective and environmentally benign approach.

Greener Solvents: A shift from traditional chlorinated solvents to safer alternatives like ionic liquids, supercritical fluids, or bio-derived solvents is anticipated to reduce the environmental footprint of the synthesis and subsequent derivatization reactions. bio-conferences.org

| Green Chemistry Principle | Conventional Approach | Potential Future Approach |

|---|---|---|

| Prevention of Waste | Use of stoichiometric reagents (e.g., SOCl₂) leading to inorganic waste. | Development of catalytic routes with high atom economy. |

| Use of Catalysis | Stoichiometric activation of the carboxylic acid. | Employing novel catalysts for direct esterification/amidation or for the acid chloride formation. |

| Use of Renewable Feedstocks | Petroleum-derived long-chain acids. | Sourcing undec-10-ynoic acid from bio-based precursors like castor oil. |

| Safer Solvents and Auxiliaries | Use of chlorinated solvents (e.g., Dichloromethane). | Transitioning to water, supercritical CO₂, or biodegradable solvents. |

Novel Catalytic Systems for Derivatization

The terminal alkyne group of this compound is a gateway to a vast array of chemical transformations, driven by the development of novel catalytic systems. While CuAAC is the most prominent, research is expanding to include other metal-catalyzed reactions that can create diverse molecular structures. nih.govrsc.org

Future catalytic explorations could involve:

Ruthenium-Catalyzed Cycloadditions (RuAAC): Unlike copper catalysts that yield 1,4-disubstituted triazoles, ruthenium-based catalysts can produce the 1,5-disubstituted isomer, offering complementary reactivity and access to different molecular scaffolds. nih.gov

Sonogashira Coupling: Palladium-copper co-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides allows for the direct formation of carbon-carbon bonds, enabling the synthesis of conjugated systems for electronics and photonics. oup.com

Alkyne Annulations: Transition metal-catalyzed annulation reactions can construct complex heterocyclic structures by reacting the alkyne with various coupling partners, a powerful strategy for drug discovery and functional materials synthesis. rsc.org

Hydrofunctionalization: Catalytic addition of H-X (where X can be a variety of atoms like Si, B, S, or N) across the triple bond can generate functionalized vinyl derivatives with high regio- and stereoselectivity. proquest.com

| Catalytic System | Reaction Type | Potential Product Class | Key Advantage |

|---|---|---|---|

| Copper(I) / Ligands | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted Triazoles | High efficiency, reliability ("click" reaction). broadpharm.com |

| Ruthenium(II) Complexes | Azide-Alkyne Cycloaddition (RuAAC) | 1,5-Disubstituted Triazoles | Access to alternative triazole isomers. nih.gov |

| Palladium / Copper | Sonogashira Coupling | Aryl/Vinyl Alkynes | Direct C-C bond formation to sp² centers. oup.com |

| Silver(I) / Gold(I) | Hydrofunctionalization / Cyclization | Vinyl Azides, Pyrroles | Activation of alkynes towards nitrogen nucleophiles. nih.gov |

| Rhodium(III) / Cobalt(III) | Alkyne Annulation | Polycyclic Heterocycles | Rapid construction of molecular complexity. rsc.org |

Advanced Polymeric Architectures and Hybrid Materials

This compound is an ideal monomer for creating functional polymers and hybrid materials. The acyl chloride group can act as an initiation or anchoring point, while the alkyne can be used for polymerization or post-polymerization modification. This dual functionality enables the synthesis of complex macromolecular architectures such as block copolymers, star polymers, and polymer brushes. kinampark.comresearchgate.netresearchgate.net

Emerging applications in this area include:

Functional Polymer Synthesis: Using this compound to acylate existing polymers (like polyvinyl alcohol or chitosan) introduces pendant alkyne groups. These "clickable" polymers can then be functionalized with a wide range of molecules via CuAAC. researchgate.net

Cross-Linked Materials: The alkyne group can participate in cross-linking reactions, such as thiol-yne photo-cross-linking, to form soft, elastomeric materials with tunable mechanical properties suitable for tissue engineering and soft robotics. acs.orgresearchgate.net

Hybrid Materials: The molecule can serve as a linker to graft polymers onto inorganic surfaces (like silica (B1680970) or metal oxides) that have been pre-functionalized with amine or hydroxyl groups. The outward-facing alkyne groups then provide sites for further functionalization, creating advanced hybrid materials for chromatography, catalysis, or sensing.

Precision Bioconjugation and Bio-interfaces

The terminal alkyne is a bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. This makes this compound a prime candidate for applications in bioconjugation and the creation of functional bio-interfaces. researchgate.net

Future research will likely focus on:

Surface Modification: The acyl chloride can react with amine or hydroxyl groups on the surfaces of biomaterials (e.g., medical implants, biosensor chips). The resulting surface, decorated with terminal alkynes, can then be used to immobilize proteins, peptides, or DNA strands via click chemistry, creating bioactive interfaces that can promote specific cellular responses or detect biological targets. nih.gov

Lipid Bilayer Functionalization: By incorporating this compound into lipid structures to form liposomes or supported lipid bilayers, researchers can create "clickable" vesicles. These can be used for targeted drug delivery by attaching targeting ligands (like antibodies or folic acid) to the alkyne-functionalized surface.

Protein Modification: While direct reaction with proteins in an aqueous environment is challenging for an acyl chloride, it could be used to modify proteins in organic phases or to functionalize amine-containing linker molecules that are subsequently attached to proteins. The alkyne provides a specific site for attaching probes, imaging agents, or other functional molecules. nih.gov

Integration with Artificial Intelligence for Materials Discovery

Potential applications of AI include:

Polymer Property Prediction: ML models can be trained on existing polymer databases to predict the properties (e.g., glass transition temperature, tensile strength, dielectric constant) of hypothetical polymers that could be synthesized from this compound and various co-monomers. llnl.govacs.orgasiaresearchnews.com This allows for in-silico screening of thousands of potential candidates before any lab work is initiated. researchgate.net

Generative Models for Inverse Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be used for the inverse design of materials. frontiersin.orgarxiv.org Researchers could specify a set of desired properties, and the model would generate novel polymer structures incorporating the undec-10-ynoyl moiety that are predicted to exhibit those properties. microsoft.comtechnologynetworks.commicrosoft.com

Reaction Optimization: AI algorithms can optimize reaction conditions for the synthesis and derivatization of this compound, leading to higher yields, greater purity, and more sustainable processes.

| AI/ML Approach | Application Area | Projected Outcome |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Polymer Property Prediction | Rapidly screen virtual libraries of polymers for target properties. llnl.gov |

| Generative Models (e.g., GANs, VAEs) | Inverse Materials Design | Generate novel polymer structures with optimized performance characteristics. microsoft.com |

| Bayesian Optimization | Reaction Condition Optimization | Efficiently find optimal synthesis and polymerization conditions with fewer experiments. |

| Natural Language Processing (NLP) | Literature Analysis | Extract insights and data from scientific literature on alkyne chemistry and polymer science. |

Q & A

Q. How can researchers optimize the synthesis of Undec-10-ynoyl chloride from its carboxylic acid precursor?

this compound is typically synthesized via nucleophilic acyl substitution using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Key methodological considerations include:

- Reagent stoichiometry : Use a 1:1.2 molar ratio of carboxylic acid to chlorinating agent to ensure complete conversion.

- Temperature control : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., alkyne degradation).

- Solvent selection : Anhydrous dichloromethane or toluene is preferred to avoid hydrolysis . Post-reaction, remove excess reagent and solvents via rotary evaporation under reduced pressure. Confirm purity using FT-IR (C=O stretch at ~1800 cm⁻¹) and ¹³C NMR (carbonyl carbon at ~170 ppm) .

Q. What purification methods are recommended for isolating this compound, and how should it be stored?

- Distillation : Fractional distillation under reduced pressure (boiling point typically 120–130°C at 10 mmHg) minimizes decomposition.

- Solvent removal : Use anhydrous conditions with molecular sieves (3Å) to absorb residual moisture.

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Regularly monitor for HCl gas release, indicating degradation .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the alkyne proton (δ ~2.1–2.3 ppm) and carbonyl carbon (δ ~170 ppm).

- FT-IR : Detect the acyl chloride C=O stretch (~1800 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- GC-MS : Assess purity and identify volatile byproducts (e.g., carboxylic acid or ester impurities) .

Advanced Research Questions

Q. How can this compound’s terminal alkyne group be leveraged in cross-coupling reactions?

The terminal alkyne enables Sonogashira coupling with aryl/vinyl halides. Methodological steps:

- Catalyst system : Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in anhydrous THF.

- Base : Employ triethylamine or DBU to neutralize HCl byproducts.

- Reaction monitoring : Track alkyne consumption via TLC (Rf shift) or in situ Raman spectroscopy (C≡C peak at ~2200 cm⁻¹) . Post-reaction, purify products via column chromatography (hexane:ethyl acetate) to remove palladium residues.

Q. How should researchers address contradictions in reported reaction yields for this compound-derived amides?

Discrepancies often arise from:

- Moisture exposure : Conduct reactions in flame-dried glassware under inert atmosphere.

- Nucleophile activity : Pre-dry amines with molecular sieves or use Schlenk techniques.

- Workup protocols : Optimize aqueous washes (e.g., saturated NaHCO₃) to minimize hydrolysis. Validate reproducibility by replicating conditions across multiple batches .

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.